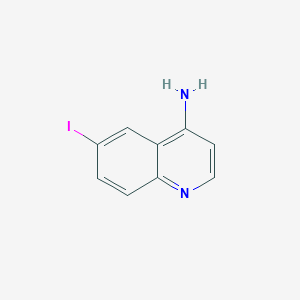

6-Iodoquinolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-iodoquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWKSYGYAIRXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60496607 | |

| Record name | 6-Iodoquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40107-08-2 | |

| Record name | 6-Iodo-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40107-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Iodoquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 6-Iodoquinolin-4-amine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodoquinolin-4-amine is a synthetic heterocyclic compound that has emerged as a valuable intermediate in medicinal chemistry. While not extensively studied for its intrinsic biological activity, its true significance lies in its utility as a versatile scaffold for the synthesis of novel bioactive molecules. The presence of a reactive iodine atom at the 6-position and a nucleophilic amino group at the 4-position of the quinoline core makes it a strategic building block for generating diverse chemical libraries. This guide provides an in-depth overview of the history, synthesis, and potential applications of 6-Iodoquinolin-4-amine, with a focus on its role in the development of therapeutic agents.

History and Discovery: The Quinoline Scaffold and the Rise of Halogenated Intermediates

The history of 6-Iodoquinolin-4-amine is intrinsically linked to the broader history of quinoline-based drug discovery. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals, most notably the antimalarial drug quinine and its synthetic analogs like chloroquine.[1][2] The journey of quinoline derivatives in medicine began in the 19th century and has since expanded to include anticancer, antibacterial, and anti-inflammatory agents.[1][3]

The deliberate incorporation of a halogen atom, such as iodine, into the quinoline ring is a modern medicinal chemistry strategy. The iodine atom can serve two primary purposes: it can act as a bioisostere for other groups, potentially enhancing binding affinity to biological targets, or it can function as a chemical handle for further molecular elaboration through cross-coupling reactions.[1][4] The discovery and utility of 6-Iodoquinolin-4-amine, therefore, did not occur as a singular event but rather as a logical progression in the quest for more effective and specific drugs derived from the quinoline template. Its value was recognized as chemists sought reliable intermediates for reactions like the Suzuki and Buchwald-Hartwig couplings to explore the structure-activity relationships of novel quinoline derivatives.

Synthesis and Chemical Properties

The synthesis of 6-Iodoquinolin-4-amine is a multi-step process that can be achieved through various routes. A common and practical approach begins with commercially available 4-iodoaniline, which undergoes a Conrad-Limpach cyclization to form the quinolin-4-one core.[4] Subsequent chlorination and amination steps yield the final product.[4]

Physicochemical Properties

| Property | Predicted Value/Information | Source/Method |

| Molecular Formula | C₉H₇IN₂ | - |

| Molecular Weight | 270.07 g/mol | - |

| pKa (quinoline nitrogen) | 8.5 - 9.5 | Predicted based on related 4-aminoquinolines[2] |

| logP | 2.0 - 3.0 | Predicted based on chemical structure |

| Solubility | Soluble in organic solvents like DMSO | [2] |

Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for 6-Iodoquinolin-4-amine, highlighting the key chemical transformations.

Caption: Plausible synthetic workflow for 6-Iodoquinolin-4-amine.

Experimental Protocols

General Synthesis of 6-Iodoquinolin-4-amine (Illustrative Protocol)

This protocol is a generalized representation based on established methods for analogous quinoline derivatives.[4]

Step 1: Synthesis of 6-Iodoquinolin-4-ol (Conrad-Limpach Cyclization)

-

A mixture of 4-iodoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) is prepared.

-

The mixture is added to a high-boiling point inert solvent (e.g., Dowtherm A).

-

The reaction is heated to approximately 250 °C with stirring under an inert atmosphere for 30-60 minutes.[4]

-

After cooling, the reaction mixture is diluted with a suitable solvent (e.g., isopropanol) and the precipitated product is collected by filtration.

-

The crude product is washed with a non-polar solvent to remove the high-boiling solvent and can be purified by recrystallization.[4]

Step 2: Synthesis of 4-Chloro-6-iodoquinoline (Chlorination)

-

To a round-bottom flask, add 6-Iodoquinolin-4-ol (1 equivalent) and an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).[4]

-

The mixture is heated to reflux (approximately 110 °C) for 2-4 hours.

-

Excess POCl₃ is carefully removed by distillation under reduced pressure.

-

The residue is cooled in an ice bath and quenched by the slow addition of crushed ice.

-

The aqueous mixture is neutralized with a saturated sodium bicarbonate solution.[4]

-

The product is extracted with an organic solvent (e.g., dichloromethane), and the combined organic layers are washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography or recrystallization.[4]

Step 3: Synthesis of 6-Iodoquinolin-4-amine (Amination)

-

The crude 4-Chloro-6-iodoquinoline is dissolved in a suitable solvent (e.g., isopropanol) in a pressure vessel.

-

The solution is saturated with ammonia gas or treated with an aqueous ammonia solution.

-

The vessel is sealed and heated to a temperature typically ranging from 120-160 °C for several hours.

-

After cooling, the reaction mixture is neutralized, and the product precipitates.

-

The solid product is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization.[4]

Role in Drug Discovery and Development

The primary utility of 6-Iodoquinolin-4-amine in drug discovery is its role as a versatile intermediate in Suzuki coupling reactions.[5] The iodine atom at the 6-position is readily displaced by various boronic acids, allowing for the introduction of a wide array of substituents.[5] This enables the rapid generation of libraries of 6-substituted-4-aminoquinoline derivatives for structure-activity relationship (SAR) studies.[5]

Suzuki Coupling Workflow

Caption: Workflow for generating and screening compound libraries.

Target Focus: P2X7 Receptor Antagonists

A significant application of 6-Iodoquinolin-4-amine derivatives is in the development of antagonists for the P2X7 receptor.[5] The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells.[5] Its overactivation is implicated in inflammatory diseases and neuropathic pain.[5] Derivatives of 6-Iodoquinolin-4-amine have shown promise as potent and selective P2X7 receptor antagonists.[5]

P2X7 Receptor Signaling Pathway

Caption: P2X7 receptor signaling pathway and point of inhibition.

Quantitative Data for Analogous Compounds

Direct quantitative data for 6-Iodoquinolin-4-amine is limited in the public domain. However, studies on structurally similar compounds provide valuable insights into the potential of this chemical class. The following table summarizes in vitro cytotoxicity data for a series of 6-iodo-2-methylquinazolin-4(3H)-one derivatives, which share the iodo-substituted heterocyclic core and have been investigated for their anticancer potential.[1]

| Compound/Drug | Cell Line (Breast Cancer) | Cell Line (Colon Cancer) | Cell Line (Leukemia) |

| MCF-7 (IC₅₀ in µM) | HCT-116 (IC₅₀ in µM) | K-562 (IC₅₀ in µM) | |

| 6-iodo-2-methylquinazolin-4(3H)-one derivative 1 | 1.23 | 2.45 | 3.12 |

| 6-iodo-2-methylquinazolin-4(3H)-one derivative 2 | 0.98 | 1.87 | 2.54 |

| 6-iodo-2-methylquinazolin-4(3H)-one derivative 3 | 1.54 | 2.99 | 3.87 |

| Reference Drug | |||

| Doxorubicin | 0.45 | 0.52 | 0.61 |

| Note: This data is for structurally related quinazolinone derivatives, not 6-Iodoquinolin-4-amine itself, and is presented for illustrative purposes.[1] |

Conclusion

6-Iodoquinolin-4-amine stands as a testament to the importance of strategic intermediates in modern drug discovery. While it may not be a therapeutic agent in its own right, its value as a versatile chemical building block is undeniable. Its utility in the synthesis of P2X7 receptor antagonists and other potential therapeutic agents highlights the power of scaffold-based drug design. The synthetic routes and biological contexts provided in this guide offer a solid foundation for researchers looking to leverage the potential of 6-Iodoquinolin-4-amine in their own drug discovery programs. Further exploration of derivatives from this scaffold is warranted and holds promise for the development of novel treatments for a range of diseases.

References

Synthesis of 6-Iodoquinolin-4-amine from 4-Iodoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and reliable synthetic route for the preparation of 6-iodoquinolin-4-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the commercially available starting material, 4-iodoaniline, and proceeds through a three-step sequence involving a Conrad-Limpach cyclization, a chlorination reaction, and a final amination step. This guide offers detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to facilitate its successful implementation in a laboratory setting.

Synthetic Strategy Overview

The synthesis of 6-iodoquinolin-4-amine from 4-iodoaniline is a well-established multi-step process.[1] The chosen synthetic pathway is designed to ensure the correct placement of the iodo substituent and to maximize the overall yield and purity of the final product. The three key transformations are:

-

Conrad-Limpach Reaction: This step involves the condensation and thermal cyclization of 4-iodoaniline with a β-ketoester, such as ethyl acetoacetate, to construct the core quinolin-4-one scaffold, yielding 6-iodoquinolin-4-ol.

-

Chlorination: The hydroxyl group of the 6-iodoquinolin-4-ol intermediate is converted to a more reactive chloro leaving group using a chlorinating agent like phosphorus oxychloride (POCl₃). This step yields 4-chloro-6-iodoquinoline.

-

Amination: The final step is a nucleophilic aromatic substitution reaction where the 4-chloro group is displaced by an amino group to furnish the target molecule, 6-iodoquinolin-4-amine.

Experimental Protocols

The following sections provide detailed, step-by-step procedures for each stage of the synthesis.

Step 1: Synthesis of 6-Iodoquinolin-4-ol (Conrad-Limpach Reaction)

This initial step constructs the quinolin-4-one ring system through a thermal cyclization process.[2][3][4]

Reaction Scheme:

Materials:

-

4-Iodoaniline

-

Ethyl acetoacetate

-

High-boiling point inert solvent (e.g., Dowtherm A, mineral oil)[2]

-

Non-polar solvent for washing (e.g., hexane, petroleum ether)

-

Ethanol or acetic acid for recrystallization

Procedure:

-

In a suitable reaction vessel, a mixture of 4-iodoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) is prepared.

-

The mixture is added to a high-boiling point inert solvent such as Dowtherm A.

-

The reaction mixture is heated to approximately 250 °C with constant stirring under an inert atmosphere (e.g., nitrogen or argon) for 30-60 minutes.[1]

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting materials.

-

Upon completion, the reaction mixture is allowed to cool to room temperature, which should induce the precipitation of the product.

-

The solid product is collected by filtration and washed with a non-polar solvent (e.g., hexane or petroleum ether) to remove the high-boiling solvent.

-

The crude product is then dried under a vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Step 2: Synthesis of 4-Chloro-6-iodoquinoline (Chlorination)

This step activates the 4-position of the quinoline ring for the subsequent nucleophilic substitution.

Reaction Scheme:

Materials:

-

6-Iodoquinolin-4-ol

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Crushed ice

Procedure:

-

To a round-bottom flask, add 6-iodoquinolin-4-ol (1 equivalent) and an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 equivalents).[1]

-

The mixture is heated to reflux (approximately 110 °C) for 2-4 hours. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.[1]

-

The reaction progress is monitored by TLC.

-

After the reaction is complete, the excess POCl₃ is carefully removed by distillation under reduced pressure.

-

The remaining residue is cooled in an ice bath and then cautiously quenched by the slow addition of crushed ice.

-

The product is extracted with dichloromethane (3 x volume).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[1]

-

The crude 4-chloro-6-iodoquinoline can be purified by column chromatography on silica gel or by recrystallization.[1]

Step 3: Synthesis of 6-Iodoquinolin-4-amine (Amination)

This final step introduces the amine functionality at the 4-position of the quinoline ring.

Reaction Scheme:

Materials:

-

4-Chloro-6-iodoquinoline

-

Ammonium hydroxide solution or a solution of ammonia in ethanol

-

Isopropanol

-

Aqueous sodium hydroxide (NaOH) solution

-

Ethanol/water for recrystallization

Procedure:

-

In a sealed pressure vessel, 4-chloro-6-iodoquinoline (1 equivalent) is dissolved in a suitable solvent like isopropanol.

-

A concentrated solution of ammonium hydroxide is added.[1]

-

The vessel is sealed and heated to a temperature between 120-160 °C for several hours (e.g., 12-24 hours).[1]

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

After completion, the reaction mixture is cooled to room temperature and can be diluted with a solvent such as isopropanol.

-

The mixture is neutralized with an aqueous base (e.g., NaOH solution) to precipitate the product.[1]

-

The solid product is collected by filtration, washed with water, and then with a small amount of cold isopropanol.[1]

-

The crude 6-iodoquinolin-4-amine can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[1]

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis. The yields are estimates based on the synthesis of the analogous 6-iodo-3-methylquinolin-4-amine and may vary.[1]

Table 1: Reagents and Expected Yield for the Synthesis of 6-Iodoquinolin-4-ol

| Reactant/Product | Molecular Weight ( g/mol ) | Stoichiometry (Equivalents) | Typical Yield (%) |

| 4-Iodoaniline | 219.02 | 1.0 | - |

| Ethyl acetoacetate | 130.14 | 1.1 | - |

| 6-Iodoquinolin-4-ol | 271.05 | - | 70-85 |

Table 2: Reagents and Expected Yield for the Synthesis of 4-Chloro-6-iodoquinoline

| Reactant/Product | Molecular Weight ( g/mol ) | Stoichiometry (Equivalents) | Typical Yield (%) |

| 6-Iodoquinolin-4-ol | 271.05 | 1.0 | - |

| Phosphorus oxychloride (POCl₃) | 153.33 | 5.0 - 10.0 | - |

| 4-Chloro-6-iodoquinoline | 289.49 | - | 80-90 |

Table 3: Reagents and Expected Yield for the Synthesis of 6-Iodoquinolin-4-amine

| Reactant/Product | Molecular Weight ( g/mol ) | Stoichiometry (Equivalents) | Typical Yield (%) |

| 4-Chloro-6-iodoquinoline | 289.49 | 1.0 | - |

| Ammonia (NH₃) | 17.03 | Excess | - |

| 6-Iodoquinolin-4-amine | 270.07 | - | 75-90 |

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of 6-iodoquinolin-4-amine from 4-iodoaniline.

Caption: Synthetic workflow for 6-Iodoquinolin-4-amine.

Safety Considerations

-

All experimental procedures should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care.[1]

-

The high-temperature reactions require careful monitoring and the use of appropriate heating equipment.

-

The amination step is performed in a sealed vessel at high pressure and temperature and requires a suitable pressure reactor and caution.

References

physicochemical properties of 6-Iodoquinolin-4-amine

An In-depth Technical Guide to the Physicochemical Properties of 6-Iodoquinolin-4-amine

Introduction

6-Iodoquinolin-4-amine is a heterocyclic organic compound that belongs to the 4-aminoquinoline class.[1] This class of compounds is of significant interest to the pharmaceutical and medicinal chemistry sectors due to their wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The presence of an iodine atom at the 6-position of the quinoline ring makes 6-Iodoquinolin-4-amine a valuable intermediate for the synthesis of more complex bioactive molecules, often through cross-coupling reactions.[3] The amino group at the 4-position is a key pharmacophore for many biologically active quinolines.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 6-Iodoquinolin-4-amine, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties

The physicochemical properties of a compound are crucial in drug discovery and development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. The key are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₇IN₂ | [4][5] |

| Molecular Weight | 270.07 g/mol | [4][5] |

| Appearance | Gray solid | [5] |

| Melting Point | 220-222 °C | [4] |

| Boiling Point | 410.9 ± 30.0 °C (Predicted) | [4] |

| Density | 1.913 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 8.26 ± 0.50 (Predicted) | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, methanol, chloroform, and DMSO.[6] | |

| Storage Conditions | 0-8 °C, keep in a dark place under an inert atmosphere.[5][7] |

Experimental Protocols

Synthesis of 6-Iodoquinolin-4-amine

A practical, multi-step synthetic route for a similar compound, 6-Iodo-3-methylquinolin-4-amine, starts from 4-iodoaniline and involves a Conrad-Limpach cyclization, followed by chlorination and amination.[8] A similar pathway can be adapted for the synthesis of 6-Iodoquinolin-4-amine.

Step 1: Synthesis of 6-Iodoquinolin-4-ol

This step involves the cyclization of a substituted aniline. The Gould-Jacobs reaction is a common method for synthesizing quinolin-4-ones from anilines.[9]

-

Reactants: 4-Iodoaniline and a suitable β-ketoester (e.g., diethyl malonate).

-

Procedure:

-

A mixture of 4-iodoaniline and diethyl malonate is heated.

-

The intermediate product is then cyclized at a high temperature, often in a high-boiling point solvent like Dowtherm A, to form the quinolin-4-one core.[10]

-

The resulting product is 6-Iodoquinolin-4-ol.

-

Step 2: Chlorination to 4-Chloro-6-iodoquinoline

The hydroxyl group at the 4-position is converted to a chloro group, which is a good leaving group for the subsequent amination step.

-

Reagent: Phosphorus oxychloride (POCl₃).

-

Procedure:

-

6-Iodoquinolin-4-ol is heated to reflux with an excess of phosphorus oxychloride.[8]

-

The reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the excess POCl₃ is removed under reduced pressure.[8]

-

The residue is carefully quenched with ice, and the resulting precipitate, 4-Chloro-6-iodoquinoline, is collected by filtration.[8]

-

Step 3: Amination to 6-Iodoquinolin-4-amine

The final step is a nucleophilic aromatic substitution to introduce the amine group at the 4-position.

-

Reagent: A source of ammonia, such as a concentrated solution of ammonia in a suitable solvent (e.g., ethanol).

-

Procedure:

-

4-Chloro-6-iodoquinoline is heated with a solution of ammonia in a sealed reaction vessel.[11]

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed.

-

The residue is treated with a base to liberate the free amine, which is then extracted with an organic solvent.[11]

-

The crude product is purified by column chromatography or recrystallization to yield 6-Iodoquinolin-4-amine.[11]

-

Determination of pKa

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. It is a critical parameter that affects a drug's solubility and absorption.[12] Potentiometric titration is a common and reliable method for determining pKa values.[13][14]

-

Principle: The compound is dissolved in a suitable solvent (often a water-co-solvent mixture to ensure solubility) and titrated with a standard acid or base solution.[12][13] The pH of the solution is measured after each addition of the titrant. The pKa is determined from the inflection point of the resulting titration curve.[14]

-

Apparatus: pH meter with a combined glass electrode, burette, stirrer.

-

Procedure:

-

A known amount (e.g., 20-40 μmoles) of 6-Iodoquinolin-4-amine is dissolved in a slightly acidified water/methanol mixture.[12]

-

The solution is titrated with a standardized solution of sodium hydroxide.[12]

-

The pH is recorded after each incremental addition of NaOH.

-

A blank titration of the solvent mixture without the compound is also performed.

-

The pKa is calculated from the difference in the titration curves of the sample and the blank.[13]

-

Determination of logP

The partition coefficient (P), usually expressed as its logarithm (logP), is a measure of a compound's lipophilicity. It is a key determinant of a drug's ability to cross cell membranes.[15] The shake-flask method is a classical and widely accepted technique for measuring logP.[14][15]

-

Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured. The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[15]

-

Materials: n-Octanol, water (pH-adjusted buffer, e.g., pH 7.4), separatory funnel, analytical instrument for concentration measurement (e.g., HPLC-UV).

-

Procedure:

-

n-Octanol and the aqueous buffer are pre-saturated with each other.[16]

-

A known amount of 6-Iodoquinolin-4-amine is dissolved in one of the phases.

-

The two phases are combined in a separatory funnel and shaken until equilibrium is reached.

-

The mixture is allowed to stand for complete phase separation.[16]

-

Aliquots are carefully taken from each phase, and the concentration of the compound is determined using a suitable analytical method.

-

The logP is calculated using the formula: logP = log₁₀ ([concentration in octanol] / [concentration in water]).[15]

-

Biological Activity and Signaling Pathways

4-Aminoquinolines are known for their diverse biological activities. While specific data for 6-Iodoquinolin-4-amine is limited, its activity can be inferred from related compounds.

Antimalarial Activity

The most well-known activity of 4-aminoquinolines is their antimalarial effect, which is primarily due to their interference with the detoxification of heme in the malaria parasite.[1]

Anticancer Activity

Many quinoline-based compounds exhibit anticancer properties by inhibiting receptor tyrosine kinases (RTKs).[10] RTKs are crucial for signaling pathways that regulate cell growth and proliferation, such as the RAS-RAF-MEK-ERK (MAPK) pathway.[10] Inhibition of these kinases can lead to a reduction in cancer cell proliferation and survival.[10] Some 4-aminoquinolines may also induce cancer cell death by inhibiting autophagy.[1]

Caption: Potential inhibition of a generic RTK signaling pathway by 6-Iodoquinolin-4-amine.

P2X7 Receptor Antagonism

A structurally related compound, 6-Iodo-3-methylquinolin-4-amine, is a key intermediate in the development of antagonists for the P2X7 receptor.[17] This ATP-gated ion channel is implicated in inflammation and neuropathic pain.[17]

Experimental and Logical Workflows

Synthesis Workflow

The multi-step synthesis of 6-Iodoquinolin-4-amine can be visualized as a logical workflow.

Caption: A generalized workflow for the synthesis of 6-Iodoquinolin-4-amine.

pKa Determination Workflow

The process of determining the pKa via potentiometric titration follows a clear experimental sequence.

Caption: Experimental workflow for pKa determination by potentiometric titration.

LogP Determination Workflow

The shake-flask method for determining logP is a standard procedure in medicinal chemistry.

Caption: Experimental workflow for LogP determination using the shake-flask method.

Conclusion

6-Iodoquinolin-4-amine is a synthetic heterocyclic compound with physicochemical properties that make it a valuable building block in drug discovery and development.[1] Its predicted properties, along with established synthetic routes and the known biological activities of the 4-aminoquinoline class, provide a strong basis for its further investigation as a scaffold for novel therapeutic agents.[1] The experimental protocols and workflows detailed in this guide offer a foundational resource for researchers aiming to synthesize, characterize, and evaluate the potential of 6-Iodoquinolin-4-amine and its derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 6-Iodoquinolin-8-amine | 5552-47-6 | Benchchem [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 6-Aminoquinoline | 580-15-4 [chemicalbook.com]

- 7. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. enamine.net [enamine.net]

- 13. scielo.br [scielo.br]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. acdlabs.com [acdlabs.com]

- 16. agilent.com [agilent.com]

- 17. benchchem.com [benchchem.com]

Spectroscopic Analysis of 6-Iodoquinolin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 6-Iodoquinolin-4-amine, a quinoline derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific compound, this guide leverages predictive models and comparative data from analogous structures to offer a comprehensive spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided to facilitate further research.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for 6-Iodoquinolin-4-amine. These values are derived from computational predictions and analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 6-Iodoquinolin-4-amine (in DMSO-d₆, 500 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.25 | d | 5.5 |

| H-3 | 6.45 | d | 5.5 |

| H-5 | 8.50 | d | 1.8 |

| H-7 | 7.95 | dd | 8.8, 1.8 |

| H-8 | 7.60 | d | 8.8 |

| NH₂ | 6.80 | br s | - |

Table 2: Predicted ¹³C NMR Spectral Data for 6-Iodoquinolin-4-amine (in DMSO-d₆, 125 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150.0 |

| C-3 | 108.5 |

| C-4 | 152.0 |

| C-4a | 149.5 |

| C-5 | 128.0 |

| C-6 | 92.0 |

| C-7 | 138.0 |

| C-8 | 124.0 |

| C-8a | 148.0 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Expected FT-IR Absorption Bands for 6-Iodoquinolin-4-amine (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of primary amine |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |

| 1650 - 1580 | Strong | N-H bending (scissoring) of primary amine |

| 1620 - 1450 | Medium-Strong (multiple bands) | C=C and C=N stretching of the quinoline ring |

| 1350 - 1250 | Strong | Aromatic C-N stretching |

| ~830 | Strong | C-H out-of-plane bending (para-substituted-like pattern) |

| Below 600 | Medium-Weak | C-I stretching |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for 6-Iodoquinolin-4-amine (Electron Ionization - EI)

| m/z Value | Interpretation |

| 270 | [M]⁺ (Molecular Ion) |

| 243 | [M - HCN]⁺ |

| 143 | [M - I]⁺ |

| 116 | [M - I - HCN]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for quinoline derivatives and can be adapted for 6-Iodoquinolin-4-amine.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 6-Iodoquinolin-4-amine for ¹H NMR and 20-25 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the tube and gently invert several times to ensure complete dissolution and homogeneity.

-

-

¹H NMR Spectrum Acquisition:

-

The spectrum is typically acquired on a 400 or 500 MHz spectrometer.

-

A standard one-pulse sequence is used.

-

Key parameters to set include: spectral width (~12 ppm), acquisition time (~4 seconds), relaxation delay (1-2 seconds), and the number of scans (typically 16 to 64 for a sufficient signal-to-noise ratio).

-

-

¹³C NMR Spectrum Acquisition:

-

The spectrum is acquired on the same spectrometer, operating at the corresponding frequency for ¹³C (e.g., 100 or 125 MHz).

-

A proton-decoupled pulse sequence is commonly used to simplify the spectrum to singlets for each carbon.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally required.

-

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of dry 6-Iodoquinolin-4-amine with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

A background spectrum of the empty sample compartment should be recorded prior to the sample analysis.

-

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation:

-

Prepare a dilute solution of 6-Iodoquinolin-4-amine (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be of high purity (HPLC grade or better).

-

A small amount of a volatile acid (e.g., formic acid, 0.1% v/v) can be added to the solution to promote protonation and enhance the signal in positive ion mode.

-

-

Spectrum Acquisition:

-

The analysis is performed on a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

The sample solution is introduced into the ESI source via a syringe pump or through an integrated liquid chromatography system at a flow rate of 5-20 µL/min.

-

The mass spectrum is acquired in positive ion mode, scanning a mass-to-charge (m/z) range that includes the expected molecular weight of the compound (e.g., m/z 100-500).

-

Key instrument parameters to optimize include the capillary voltage, cone voltage, and desolvation gas temperature and flow rate.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like 6-Iodoquinolin-4-amine.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of 6-Iodoquinolin-4-amine and Its Derivatives

Abstract

6-Iodoquinolin-4-amine and its methylated analog, 6-iodo-3-methylquinolin-4-amine, are heterocyclic compounds that serve as crucial building blocks in medicinal chemistry.[1] While direct evidence of the intrinsic pharmacological activity of 6-iodoquinolin-4-amine is not extensively documented in publicly available literature, its primary role is as a versatile synthetic intermediate for the development of potent therapeutic agents.[2][3] This technical guide elucidates the mechanism of action of the key derivatives of 6-iodoquinolin-4-amine, with a primary focus on P2X7 receptor antagonism. Furthermore, it explores other potential biological activities inherent to the broader 4-aminoquinoline scaffold, including anticancer, antimalarial, and antibacterial effects. This document provides a comprehensive overview of the available data, detailed experimental protocols, and visual representations of key signaling pathways to support further research and drug development endeavors.

Physicochemical Properties and Synthetic Utility

The physicochemical properties of 6-iodo-substituted quinolines are critical to their function as synthetic intermediates and influence the characteristics of their derivatives. The presence of an iodine atom at the 6-position significantly impacts lipophilicity and provides a reactive site for carbon-carbon bond formation, most notably through Suzuki coupling reactions.[1][4]

Comparative Physicochemical Properties of 6-Halo-3-methylquinolin-4-amines

While specific experimental data for 6-iodoquinolin-4-amine is sparse, a comparative analysis with its bromo- and chloro-analogs highlights key differences that influence their potential biological activity.[4]

| Property | Iodine (I) | Bromine (Br) | Chlorine (Cl) |

| Atomic Radius (pm) | 133 | 114 | 99 |

| Electronegativity (Pauling scale) | 2.66 | 2.96 | 3.16 |

| Van der Waals Radius (Å) | 1.98 | 1.85 | 1.75 |

| Lipophilicity Trend | Highest | Intermediate | Lowest |

| Halogen Bonding Potential | Strong | Moderate | Weak |

Data synthesized from a comparative analysis of halogenated quinolines.[4]

Synthetic Workflow

6-Iodo-3-methylquinolin-4-amine is a key starting material for generating libraries of 6-substituted quinoline derivatives. The iodine atom is readily displaced via Suzuki coupling, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR).[1]

References

Potential Biological Targets of 6-Iodoquinolin-4-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

6-Iodoquinolin-4-amine and its derivatives represent a versatile class of heterocyclic compounds with significant potential in drug discovery. While 6-iodoquinolin-4-amine itself is often utilized as a synthetic intermediate, its structural motif is central to the development of potent modulators of various biological targets. This technical guide provides a comprehensive overview of the identified and potential biological targets of 6-iodoquinolin-4-amine derivatives, with a focus on their mechanism of action, supported by quantitative data and detailed experimental protocols. The primary target identified for derivatives is the P2X7 receptor, an ATP-gated ion channel implicated in inflammation and neuropathic pain.[1] Additionally, the broader quinoline scaffold suggests potential activities as anticancer, antimalarial, and antibacterial agents, likely through the inhibition of key enzymes such as dihydrofolate reductase, receptor tyrosine kinases, and DNA gyrase, or interference with processes like heme polymerization.[2] This document serves as a resource for researchers engaged in the exploration and development of novel therapeutics based on the 6-iodoquinolin-4-amine scaffold.

P2X7 Receptor Antagonism: A Primary Mechanism of Action

Derivatives of 6-iodo-3-methylquinolin-4-amine have been identified as potent antagonists of the P2X7 receptor, an ATP-gated ion channel predominantly expressed on immune cells like macrophages and microglia.[1] Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers a cascade of downstream events, including the release of pro-inflammatory cytokines.[1] The antagonism of this receptor by 6-iodoquinolin-4-amine derivatives blocks these inflammatory signaling pathways.

Signaling Pathway

Upon activation by ATP, the P2X7 receptor forms a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[1] This ion flux initiates downstream signaling cascades, culminating in the release of pro-inflammatory cytokines. 6-Iodoquinolin-4-amine derivatives act by blocking this initial ion flux.

References

6-Iodoquinolin-4-amine Derivatives: A Technical Guide to Synthesis, Activity, and Therapeutic Potential

Abstract

Quinoline derivatives have long been a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] The introduction of an iodine atom at the 6-position of the quinolin-4-amine scaffold offers a unique combination of physicochemical properties that can enhance biological activity and provide a versatile handle for further chemical modification. This technical guide provides an in-depth overview of 6-iodoquinolin-4-amine derivatives, focusing on their synthesis, potential therapeutic applications, and mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents, particularly in the realms of anticancer and antimalarial treatments.[1][3] The 4-aminoquinoline moiety is a key pharmacophore responsible for the biological activity of many of these compounds.[3] The incorporation of a halogen atom, specifically iodine, at the 6-position can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[4] The high polarizability of iodine makes it a potent halogen bond donor, a non-covalent interaction that can enhance ligand-protein binding affinity.[4] 6-Iodoquinolin-4-amine and its derivatives are synthetic heterocyclic compounds that serve as valuable intermediates and potential therapeutic agents.[2][5] This guide will explore the synthesis, quantitative biological data, and mechanistic pathways associated with this promising class of compounds.

Synthesis of 6-Iodoquinolin-4-amine Derivatives

The synthesis of 6-iodoquinolin-4-amine derivatives can be achieved through multi-step synthetic routes, often starting from commercially available substituted anilines. A common strategy involves the construction of the quinoline core, followed by functionalization at the desired positions.

General Synthetic Pathway

A practical and high-yielding approach to the 6-iodoquinolin-4-amine scaffold commences with 4-iodoaniline. The core quinolin-4-one structure is first constructed via a Conrad-Limpach cyclization, which is then followed by chlorination and subsequent amination to yield the target 4-aminoquinoline derivative.[2]

Experimental Protocols

-

Condensation: 4-Iodoaniline is reacted with ethyl acetoacetate, often in the presence of a catalytic amount of acid, to form the corresponding ethyl 3-((4-iodophenyl)amino)but-2-enoate.[4]

-

Cyclization: The resulting β-anilinoacrylate is cyclized at a high temperature, typically using a high-boiling solvent like Dowtherm A, to yield 6-iodo-4-hydroxy-3-methylquinolin-2(1H)-one.[4]

-

Chlorination: The 6-iodo-4-hydroxy-3-methylquinolin-2(1H)-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with gentle heating.[2][3]

-

Work-up: After the reaction is complete, the mixture is carefully poured onto crushed ice and neutralized with an aqueous base (e.g., NaOH solution) to precipitate the product.[2]

-

Purification: The crude product is collected by filtration, washed with water, and can be purified by column chromatography on silica gel or by recrystallization.[2]

-

Amination: The 4-chloro-6-iodo-3-methylquinoline is subjected to a nucleophilic aromatic substitution reaction with an amino source. For the synthesis of the primary amine, ammonium hydroxide solution is added, and the mixture is heated in a sealed vessel or under reflux at 120-160 °C for 12-24 hours.[2]

-

Isolation: After cooling, the reaction mixture is diluted with a suitable solvent like isopropanol and neutralized to precipitate the final product.[2]

-

Purification: The solid product is collected by filtration, washed with water and cold isopropanol, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[2]

Therapeutic Potential and Biological Activity

While direct experimental data for 6-iodoquinolin-4-amine itself is limited in publicly available literature, the broader class of iodo-quinoline and iodo-quinazoline derivatives has demonstrated significant potential in several therapeutic areas, most notably in oncology.[1][6]

Anticancer Activity

Structurally similar compounds have shown potent cytotoxic activity against various human cancer cell lines. The mechanism of action for these compounds is often multifaceted, involving the inhibition of key enzymes and disruption of critical cellular pathways.

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for structurally related iodo-quinazoline derivatives against several cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| 3c | MCF-7 (Breast) | 4.0 | Doxorubicin | 2.3 |

| HCT-116 (Colon) | 8.0 | Doxorubicin | 3.25 | |

| HepG2 (Liver) | 6.0 | Doxorubicin | 2.8 | |

| A549 (Lung) | 7.0 | Doxorubicin | 3.1 | |

| 3b | MCF-7 (Breast) | 6.0 | Doxorubicin | 2.3 |

| HCT-116 (Colon) | 9.0 | Doxorubicin | 3.25 | |

| HepG2 (Liver) | 7.0 | Doxorubicin | 2.8 | |

| A549 (Lung) | 8.0 | Doxorubicin | 3.1 |

Data sourced from a study on 2,4-disubstituted-6-iodoquinazoline derivatives.[6]

Antimicrobial Activity

Iodo-quinoline derivatives have also been investigated for their antimicrobial properties. A recent study reported the synthesis of a library of 6-iodo-substituted carboxy-quinolines and their evaluation against various microbial strains.[7] These compounds have shown promise as scaffolds for the development of novel antimicrobial agents.[7]

Mechanisms of Action

The therapeutic effects of 6-iodoquinolin-4-amine derivatives can be attributed to their interaction with multiple biological targets and signaling pathways.

Inhibition of Dihydrofolate Reductase (DHFR)

One proposed mechanism for the anticancer activity of iodo-substituted quinoline-like scaffolds is the inhibition of dihydrofolate reductase (DHFR).[1] DHFR is a crucial enzyme in the synthesis of purines, pyrimidines, and several amino acids. Its inhibition leads to the disruption of DNA synthesis and cell death.

P2X7 Receptor Antagonism

Certain derivatives of 6-iodo-3-methylquinolin-4-amine act as potent antagonists of the P2X7 receptor, an ATP-gated ion channel primarily found on immune cells.[5] Overactivation of the P2X7 receptor is implicated in inflammatory processes. Antagonism of this receptor by quinoline derivatives can block the release of pro-inflammatory cytokines, suggesting a potential application in inflammatory diseases.[5]

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Quinoline-based compounds are known to exert anticancer effects by inhibiting receptor tyrosine kinases (RTKs).[4] RTKs are crucial for signaling pathways that regulate cell growth and proliferation. By blocking the autophosphorylation of RTKs, 6-halo-3-methylquinolin-4-amines can inhibit downstream cascades like the RAS-RAF-MEK-ERK (MAPK) pathway, leading to reduced cancer cell proliferation and survival.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Iodine in the Biological Activity of 6-Iodoquinolin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 6-Iodoquinolin-4-amine, a synthetic heterocyclic compound of significant interest in medicinal chemistry. The quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents, and the introduction of a halogen atom, particularly iodine, at the 6-position can profoundly influence the molecule's physicochemical properties and biological activity. This document will explore the synthesis, potential mechanisms of action, and critically, the specific role of the iodine atom in the activity of 6-Iodoquinolin-4-amine, supported by experimental protocols and data from closely related analogs.

Physicochemical Properties and the Strategic Importance of the Iodine Atom

The substitution of different halogens at the 6-position of the quinolin-4-amine core imparts distinct physicochemical properties that can significantly alter a compound's pharmacokinetic and pharmacodynamic profile. The key differences arise from the varying electronegativity, atomic size, and lipophilicity of iodine, bromine, and chlorine.

The iodine atom in 6-Iodoquinolin-4-amine plays a multifaceted role in its biological activity, which can be attributed to several key factors:

-

Lipophilicity : The lipophilicity of halogens follows the trend I > Br > Cl.[1] Increased lipophilicity can enhance membrane permeability, leading to better cell penetration and access to intracellular targets. However, it can also affect solubility and metabolic stability.

-

Halogen Bonding : The iodine atom is a potent halogen bond donor.[2][3] A halogen bond is a non-covalent interaction between the electropositive region on a halogen atom (the σ-hole) and a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a biological target).[3] The strength of this interaction follows the trend I > Br > Cl.[3] This strong, directional interaction can significantly enhance binding affinity to target proteins, such as kinases or receptors, potentially leading to higher potency.[2][3] In some systems, exchanging a chlorine for an iodine atom has been shown to increase binding affinity by an order of magnitude.[3]

-

Size and Polarizability : Iodine's large atomic radius and high polarizability can lead to favorable van der Waals interactions within a binding pocket, further contributing to affinity.[1]

Data Presentation: Comparative Physicochemical Properties of 6-Halo-3-methylquinolin-4-amines

While specific experimental data for 6-Iodoquinolin-4-amine is not extensively available, the following table summarizes the key physicochemical differences between iodo, bromo, and chloro analogs based on established principles.

| Property | Iodine (I) | Bromine (Br) | Chlorine (Cl) |

| Atomic Radius (pm) | 133 | 114 | 99 |

| Electronegativity (Pauling scale) | 2.66 | 2.96 | 3.16 |

| Van der Waals Radius (Å) | 1.98 | 1.85 | 1.75 |

| Lipophilicity (LogP contribution) | Highest | Intermediate | Lowest |

| Halogen Bond Donor Strength | Strongest | Intermediate | Weakest |

Synthesis of 6-Iodoquinolin-4-amine and its Analogs

The synthesis of 6-halo-4-aminoquinolines typically involves a multi-step process starting from a correspondingly substituted aniline. The general approach involves the construction of the quinoline core followed by the introduction of the 4-amino group.

Experimental Protocol: A General Synthetic Route for 6-Halo-4-aminoquinolines

A plausible synthetic pathway for 6-halo-4-aminoquinolines is outlined below. This protocol is based on established methods for the synthesis of quinoline derivatives.[1][4][5][6]

Step 1: Condensation

-

React the appropriate 4-haloaniline (e.g., 4-iodoaniline) with an ethyl acetoacetate equivalent in the presence of a catalytic amount of acid.

-

Heat the mixture to facilitate the formation of the corresponding ethyl 3-((4-halophenyl)amino)but-2-enoate.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, purify the product, for example, by recrystallization.

Step 2: Cyclization

-

Heat the product from Step 1 in a high-boiling point solvent, such as Dowtherm A, to induce thermal cyclization.

-

This step forms the 6-halo-quinolin-4-ol.

-

Cool the reaction mixture and collect the precipitated product by filtration.

Step 3: Chlorination

-

Treat the 6-halo-quinolin-4-ol with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl group at the 4-position to a chlorine atom.

-

This reaction is typically performed at reflux.

-

Carefully quench the reaction with ice and neutralize to precipitate the 4-chloro-6-haloquinoline product.

-

Purify the product by column chromatography or recrystallization.

Step 4: Amination

-

React the 4-chloro-6-haloquinoline with an amine source (e.g., ammonia, an alkylamine, or an arylamine) to introduce the 4-amino group via nucleophilic aromatic substitution.[4][5][6]

-

The reaction conditions (solvent, temperature, and use of a base) will depend on the nucleophilicity of the amine.[5][6]

-

Purify the final 6-halo-quinolin-4-amine product by column chromatography or recrystallization.

Caption: Generalized synthetic pathway for 6-halo-4-aminoquinolines.

Biological Activity and Mechanism of Action

Quinoline derivatives exhibit a broad range of biological activities, including anticancer, antimalarial, and anti-inflammatory effects.[1] The specific activity of 6-Iodoquinolin-4-amine is likely influenced by the targets it modulates, with P2X7 receptors and protein kinases being plausible candidates.

P2X7 Receptor Antagonism

Derivatives of 6-iodo-3-methylquinolin-4-amine have been identified as antagonists of the P2X7 receptor, an ATP-gated ion channel primarily expressed on immune cells.[7] Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers pro-inflammatory cytokine release.[7] Antagonism of this receptor can therefore have anti-inflammatory effects. Studies on quinoline-carboxamide derivatives as P2X7R antagonists have shown that highly electronegative substitutions, including iodo, enhance affinity.[8]

Caption: P2X7 receptor signaling and inhibition by 6-Iodoquinolin-4-amine.

Kinase Inhibition

The quinoline scaffold is a common feature in many kinase inhibitors. It is hypothesized that 6-halo-3-methylquinolin-4-amines may act as inhibitors of Receptor Tyrosine Kinases (RTKs), which are often dysregulated in cancer.[9] The iodo substituent, through its potential to form strong halogen bonds, could anchor the inhibitor in the ATP-binding pocket of the kinase, leading to potent inhibition of downstream signaling pathways like the RAS-RAF-MEK-ERK (MAPK) pathway.[9]

Caption: Generic RTK signaling pathway and its inhibition.

Data Presentation: Biological Activity of Halogenated Quinolines and Related Heterocycles

Direct comparative data for 6-Iodoquinolin-4-amine is limited. The following table summarizes representative data from the literature for related halogenated compounds to illustrate the potential impact of halogen substitution on biological activity.

| Compound/Derivative Series | Target | Activity Metric | Key Finding |

| Quinoline-carboxamides | P2X7 Receptor | IC₅₀ | Highly electronegative fluoro, chloro, and iodo substitutions enhanced affinity.[8] |

| 6-Iodo-2-methylquinazolin-4-(3H)-one derivatives | Human Cancer Cell Lines | IC₅₀ | Demonstrated significant in vitro cytotoxic activity, suggesting potential for iodo-substituted scaffolds.[1] |

| 6-chlorocyclopentaquinolinamine | MRSA | MIC | Exhibited potent inhibition against MRSA (MIC = 0.125 mM).[10] |

| hCatL inhibitors | Cathepsin L | Affinity | Exchanging chlorine for iodine increased affinity by approximately one order of magnitude.[3] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of 6-Iodoquinolin-4-amine and its analogs.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method for measuring kinase activity and inhibition by quantifying ATP consumption.[11]

Materials:

-

Purified recombinant kinases

-

Kinase-specific substrates

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

6-Iodoquinolin-4-amine and analog compounds

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in the kinase assay buffer.

-

Add 2.5 µL of the diluted compounds or controls (e.g., DMSO for negative control, a known inhibitor for positive control) to the wells of a 384-well plate.

-

Add 2.5 µL of a kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution.

-

Incubate the plate at room temperature for 1 hour.

-

Add 10 µL of the ATP detection reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate for 10 minutes at room temperature to stabilize the signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

References

- 1. benchchem.com [benchchem.com]

- 2. Halogen bond: its role beyond drug-target binding affinity for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

6-Iodoquinolin-4-amine: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Iodoquinolin-4-amine is a pivotal heterocyclic building block in the field of medicinal chemistry. Its unique structural features, including a reactive iodine atom at the 6-position and a versatile amino group at the 4-position, make it an invaluable starting material for the synthesis of a diverse array of bioactive molecules. The quinoline core itself is a well-established pharmacophore present in numerous approved drugs, known for its broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3][4][5] The presence of the iodine atom not only facilitates a variety of cross-coupling reactions for the generation of extensive compound libraries but can also enhance binding affinity to biological targets.[6][7] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 6-iodoquinolin-4-amine as a building block in drug discovery, complete with experimental protocols and data presented for practical use by researchers.

Physicochemical Properties

While extensive experimental data for 6-iodoquinolin-4-amine is not widely published, its key physicochemical properties can be summarized as follows. This information is crucial for its application in synthesis and for predicting its behavior in biological systems.

| Property | Value/Information | Source(s) |

| Molecular Formula | C₉H₇IN₂ | [7] |

| Molecular Weight | 270.07 g/mol | [7] |

| Appearance | Gray solid | [7] |

| Solubility | Soluble in organic solvents like DMSO. | [1] |

| Storage Conditions | Store at 0-8 °C. | [7] |

| Chemical Reactivity | The iodine atom at the 6-position is susceptible to nucleophilic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The amino group at the 4-position can be readily acylated, alkylated, or used for further functionalization.[1][7] |

Synthesis of 6-Iodoquinolin-4-amine

A practical and efficient multi-step synthesis of 6-iodoquinolin-4-amine has been proposed, starting from the commercially available 4-iodoaniline. This route avoids the regioselectivity challenges associated with the direct functionalization of a pre-formed quinoline ring.[6]

Experimental Protocol: Synthesis from 4-Iodoaniline

This protocol outlines a three-step synthesis involving a Conrad-Limpach cyclization, followed by chlorination and amination.

Step 1: Synthesis of 6-Iodoquinolin-4-ol

-

Combine 4-iodoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in a high-boiling point inert solvent such as Dowtherm A.

-

Heat the mixture to approximately 250 °C with stirring under an inert atmosphere (e.g., nitrogen) for 30-60 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, which should result in the precipitation of the product.

-

Collect the solid by filtration, wash with a suitable organic solvent (e.g., ethanol), and dry to yield 6-iodoquinolin-4-ol.

Step 2: Synthesis of 4-Chloro-6-iodoquinoline

-

To a round-bottom flask, add 6-iodoquinolin-4-ol (1 equivalent) and an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Heat the mixture to reflux (approximately 110 °C) for 2-4 hours in a fume hood.

-

After completion (monitored by TLC), carefully remove the excess POCl₃ by distillation under reduced pressure.

-

Cool the residue in an ice bath and slowly quench by the cautious addition of crushed ice.

-

Neutralize the aqueous mixture with a saturated sodium bicarbonate solution to a pH of 7-8.

-

Extract the product with dichloromethane (3x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-chloro-6-iodoquinoline.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Step 3: Synthesis of 6-Iodoquinolin-4-amine

-

Place 4-chloro-6-iodoquinoline (1 equivalent) in a sealed pressure vessel.

-

Add a solution of ammonia in a suitable solvent (e.g., methanol or isopropanol).

-

Heat the mixture to a temperature between 120-160 °C for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable solvent.

-

Neutralize with an aqueous base (e.g., NaOH solution) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and then with a small amount of cold isopropanol.

-

The crude 6-iodoquinolin-4-amine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Medicinal Chemistry

6-Iodoquinolin-4-amine serves as a versatile scaffold for the development of therapeutic agents across multiple disease areas. Its utility stems from the ability to readily introduce diverse chemical functionalities at both the 6- and 4-positions, enabling extensive structure-activity relationship (SAR) studies.

Anticancer Agents and Kinase Inhibitors

The 4-aminoquinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors.[8][9] Several approved anticancer drugs, such as gefitinib and erlotinib, feature a related 4-anilinoquinazoline core.[9] Derivatives of 6-iodoquinolin-4-amine are being explored as inhibitors of various kinases involved in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K).

A study on 4-((3-ethynylphenyl)amino)-6-iodoquinoline-3-carbonitrile demonstrated improved potency in several chordoma cell lines compared to its non-iodinated analog.[8] While direct IC₅₀ values for 6-iodoquinolin-4-amine derivatives are not always available, data from closely related compounds highlight the potential of this scaffold. For instance, a series of 4-aminoquinoline derivatives showed significant cytotoxicity against human breast cancer cell lines.[10]

Table 1: Cytotoxicity of Representative 4-Aminoquinoline Derivatives against Breast Cancer Cell Lines [10]

| Compound | Cell Line | GI₅₀ (μM) |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 |

| Chloroquine | MDA-MB-468 | 24.36 |

| Chloroquine | MCF-7 | 20.72 |

Quinoline-based kinase inhibitors typically function by competing with ATP for binding to the kinase domain of receptor tyrosine kinases like EGFR and VEGFR, or intracellular kinases like PI3K. This inhibition blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

P2X7 Receptor Antagonists for Inflammatory Diseases

6-Iodoquinolin-4-amine (specifically, its 3-methyl analog) is a key intermediate in the synthesis of potent and selective antagonists of the P2X7 receptor.[6] The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, and its overactivation is implicated in various inflammatory conditions and neuropathic pain.[6] The iodine at the 6-position is ideal for introducing various aryl and heteroaryl groups via Suzuki coupling to explore the SAR of P2X7 antagonists.

Table 2: In Vitro Potency of Representative 6-Substituted-3-methylquinolin-4-amine Derivatives as P2X7 Receptor Antagonists (Illustrative Data) [6]

| Compound ID | 6-Position Substituent | hP2X7 IC₅₀ (nM) | rP2X7 IC₅₀ (nM) |

| Cmpd-1 | 4-Fluorophenyl | 50 | 75 |

| Cmpd-2 | 2-Methoxyphenyl | 25 | 40 |

| Cmpd-3 | 3-Cyanophenyl | 15 | 22 |

| Cmpd-4 | Pyridin-4-yl | 8 | 12 |

Activation of the P2X7 receptor by extracellular ATP leads to the opening of a non-selective cation channel, resulting in Ca²⁺ and Na⁺ influx and K⁺ efflux. This triggers the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines like IL-1β. Quinoline-based antagonists block the channel, thereby preventing this inflammatory cascade.[6]

Antimalarial and Antimicrobial Agents

The 4-aminoquinoline scaffold is the cornerstone of several antimalarial drugs, most notably chloroquine.[11][12] These compounds are thought to exert their effect by accumulating in the acidic food vacuole of the malaria parasite and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion. This leads to parasite death.[1] The iodo-substituent on the quinoline ring can be explored for developing new antimalarials with improved activity against drug-resistant strains.

Furthermore, iodo-quinoline derivatives have demonstrated promising antibacterial and antifungal activities.[1][13] For example, 6-iodo-substituted carboxy-quinolines have shown efficacy against Staphylococcus epidermidis and Candida parapsilosis.[1][13] The proposed mechanism for quinolone-based antibacterials is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[13]

Table 3: Minimum Inhibitory Concentration (MIC) of Representative Iodo-quinoline Derivatives [13]

| Compound | S. epidermidis (μg/mL) | C. parapsilosis (μg/mL) |

| 6-iodo-2-(4-fluorophenyl)quinoline-4-carboxylic acid | >100 | 100 |

| 6-iodo-2-(4-chlorophenyl)quinoline-4-carboxylic acid | >100 | 50 |

| 6-iodo-2-(4-bromophenyl)quinoline-4-carboxylic acid | >100 | 50 |

Key Experimental Protocols

Suzuki-Miyaura Cross-Coupling for Derivative Synthesis

The iodine atom at the 6-position of 6-iodoquinolin-4-amine makes it an excellent substrate for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

General Protocol:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 6-iodoquinolin-4-amine (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents).

-

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand (e.g., Xantphos).

-

Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of the base.

-

Heat the reaction mixture (typically between 80-110 °C) and stir for 2 to 24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 6-substituted-4-aminoquinoline derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the antiproliferative activity of new compounds on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-468) into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds (derived from 6-iodoquinolin-4-amine) in the culture medium. Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the GI₅₀ (the concentration that causes 50% growth inhibition) or IC₅₀ (the concentration that inhibits 50% of the cell population) value.

Conclusion

6-Iodoquinolin-4-amine is a highly valuable and versatile building block in medicinal chemistry. Its synthetic accessibility and the reactivity of its dual functional groups provide a robust platform for the generation of diverse molecular architectures. The amenability of the 6-iodo position to a variety of palladium-catalyzed cross-coupling reactions allows for the systematic exploration of structure-activity relationships, which is crucial in the hit-to-lead and lead optimization phases of drug discovery. The demonstrated and potential applications of its derivatives as anticancer, anti-inflammatory, and antimicrobial agents underscore the continued importance of this scaffold in the development of novel therapeutics. This guide serves as a foundational resource for researchers looking to leverage the potential of 6-iodoquinolin-4-amine in their drug discovery programs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Theoretical Studies of 6-Iodoquinolin-4-amine Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the structural and electronic analysis of 6-Iodoquinolin-4-amine. While specific experimental and computational studies on 6-Iodoquinolin-4-amine are not extensively available in the public domain, this document outlines established protocols and data presentation methods derived from research on analogous quinoline derivatives. These methodologies are crucial for understanding the molecule's physicochemical properties, reactivity, and potential as a pharmacophore in drug design.

Core Concepts in Theoretical Analysis of Quinoline Derivatives

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of novel compounds.[1][2] These computational methods allow for the prediction of a molecule's geometry, electronic structure, and spectroscopic properties, offering insights that are often challenging to obtain through experimental means alone.[1] For quinoline derivatives, which are known for their diverse biological activities, these calculations can guide the synthesis of more potent and selective therapeutic agents.[1]

Key properties that can be investigated through theoretical studies include:

-

Molecular Geometry: Determining the most stable three-dimensional conformation of the molecule.

-

Electronic Properties: Understanding the distribution of electrons and identifying reactive sites. This includes the analysis of frontier molecular orbitals (HOMO and LUMO).

-

Spectroscopic Properties: Predicting spectroscopic signatures (e.g., IR, UV-Vis) to aid in experimental characterization.

-

Reactivity Descriptors: Calculating parameters that predict the chemical behavior of the molecule.

Methodologies and Protocols for Computational Analysis

A typical workflow for the quantum chemical analysis of a molecule like 6-Iodoquinolin-4-amine is detailed below. This protocol is based on common practices for other quinoline derivatives.[1][3]

2.1. Molecular Geometry Optimization

The initial and most critical step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

-

Software: Quantum chemistry software packages such as Gaussian, ORCA, or similar are commonly used.[1]

-

Procedure:

-